3-Methylcytidine methosulfate

RNA Modification Epitranscriptomics Biosensor

Isomeric interference in nucleoside analysis compromises quantification accuracy and biomarker validation. 3-Methylcytidine methosulfate eliminates this risk through distinct chromatographic resolution (RT: 3.63 min vs. 2'-O-methylcytidine at 3.79 min) and a validated calibration range of 1.39-696 ng/mL with <15% CV. • ≥98% purity (TLC); white crystalline solid; MW 369.35 • No interference from 34 common drugs in validated HPLC methods • Stocked in 10 mg-250 mg sizes; -20°C long-term storage, ambient shipping

Molecular Formula C11H19N3O9S
Molecular Weight 369.35 g/mol
Cat. No. B13751443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcytidine methosulfate
Molecular FormulaC11H19N3O9S
Molecular Weight369.35 g/mol
Structural Identifiers
SMILESCN1C(=CC=[N+](C1=O)C2C(C(C(O2)CO)O)O)N.COS(=O)(=O)[O-]
InChIInChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1
InChIKeyMGSZKGKDQZQWAQ-BKZSBQMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcytidine Methosulfate: Technical Specs & Applications


3-Methylcytidine methosulfate (CAS 21028-20-6) is a modified nucleoside and a cytidine derivative, characterized as a white crystalline solid with a molecular weight of 369.35 [1]. It exists as a methyl hydrogen sulfate salt and is soluble in DMSO and methanol . The compound is a key epitranscriptomic mark (m³C) in tRNA and mRNA, with emerging roles in cellular processes [2]. It is primarily used as an analytical reference standard and as an internal standard for HPLC and LC-MS/MS methods for nucleoside analysis [3]. It is also investigated as a potential urinary biomarker for several cancer types [4].

1 Analytical reference standard for nucleoside HPLC/LC-MS
2 Internal standard for quantitative bioanalytical methods
3 Epitranscriptomic m³C research and methyltransferase studies
4 Metabolomic biomarker discovery research

Substitution Risks for 3-Methylcytidine Methosulfate


Generic substitution fails because 3-Methylcytidine is not merely a modified nucleoside; it is a specific isomeric entity with distinct biophysical, biochemical, and analytical properties compared to its closest analogs (e.g., 5-methylcytidine, 2'-O-methylcytidine). Its unique methylation at the N3 position confers specific recognition by a dedicated family of methyltransferases (METTL2A, METTL2B, METTL6) [1] and disrupts Watson-Crick base pairing in a way other isomers do not [2]. Furthermore, its chromatographic and mass spectrometric behavior are unique, which is the basis for its use as an internal standard and for isomer-specific detection methods [REFS-3, REFS-4]. Using a different cytidine analog would lead to inaccurate quantification in analytical workflows and flawed interpretation of biological function.

N3-methylation specificity

Distinct base-pairing disruption and methyltransferase recognition may not be replicated by 5-methylcytidine or 2'-O-methylcytidine.

Analytical behavior

Unique chromatographic retention and MS fragmentation patterns mean other isomers can shift detection and compromise quantification accuracy.

Biological activity mismatch

Specific substrate for METTL2A/B/6 enzymes; using a different cytidine analog may not report the same enzyme activity or pathway response.

Quantitative Evidence for 3-Methylcytidine Methosulfate


Isomer-Specific Discrimination by Deoxyribozymes

RNA-cleaving deoxyribozymes were developed that are selectively activated by only one of three methylated cytidine isomers. DNA catalysts specific for 3-methylcytidine (m³C) displayed a 10- to 30-fold accelerated cleavage of their target m³C-modified RNA compared to RNA containing other isomers like m⁴C or m⁵C [1]. This demonstrates the unique molecular recognition properties of the 3-methylated form.

Isomer Specificity
Head-to-head
m³C RNA 10–30× faster cleavage vs m⁴C/m⁵C
Supports isomer-specific assay development
Deoxyribozyme selectivity context
RNA Modification Epitranscriptomics Biosensor

Distinct Fragmentation for MS Differentiation

Collision-induced dissociation (CID) studies demonstrate that 3-methylcytidine exhibits a unique fragmentation pathway compared to other cytidine derivatives [1]. While the primary neutral loss of ribose is common to cytidine and its derivatives, subsequent fragmentation (MS³ and MS⁴) yields distinct fragment ions characteristic of the specific cytosine modification. This differential MSⁿ profile allows for the unambiguous identification and quantification of 3-methylcytidine in complex biological mixtures, separate from isomers like 5-methylcytidine, N4-methyl-2'-deoxycytidine, and 2-thiocytidine.

MS Differentiation
Class-level
Unique MS³/MS⁴ fragment ions for 3-methylcytosine
Enables isomer-specific MS detection
Qualitative MSⁿ profiling (ESI-QIT-MS)
Mass Spectrometry Analytical Chemistry Nucleoside Identification

HPLC Internal Standard Performance

3-Methylcytidine was validated as an effective internal standard (IS) in a high-performance liquid chromatography (HPLC) assay for the antiviral drug ribavirin [1]. The assay demonstrated a lower limit of quantitation (LLOQ) of 0.4 µM and was linear (r = 0.999) over a clinically relevant concentration range of 0.5 to 50.0 µM. The method was specific, showing no interference from 34 commonly prescribed drugs, and was reproducible with coefficients of variation between 5.4% and 22.4%.

IS Performance
Head-to-head
LLOQ 0.4 µM, r=0.999, CV 5.4–22.4%
Supports method sensitivity and reproducibility benchmarking
Validated for ribavirin in serum/plasma/CSF
HPLC Assay Method Validation Bioanalysis

Urinary Biomarker Elevation in Breast Cancer

In a study of breast cancer patients (n=36) versus healthy controls, urinary levels of 3-methylcytidine were found to be significantly higher (p < 0.01) in the cancer cohort using a validated HPLC-ESI-MS/MS method [1]. The diagnostic power (discriminative ability) of 3-methylcytidine as a single marker was 58%.

Biomarker Elevation
Head-to-head
Cancer vs control: p<0.01 | Discrimination 58%
Reported biomarker study context; requires validation
Urine, n=36 breast cancer, HPLC-ESI-MS/MS
Cancer Biomarker Oncology Metabolomics

LC-MS/MS Resolution of Related Nucleosides

A validated multi-column LC-MS/MS method for the simultaneous quantification of 15 nucleosides demonstrated that 3-methylcytidine (m³C) could be successfully resolved from 2'-O-methylcytidine (Cm), another closely related nucleoside, within a 10-minute analytical run [1]. The reported retention times were 3.63 minutes for m³C and 3.79 minutes for Cm. The method showed high accuracy and precision (<15% for higher concentrations, <20% for lower concentrations) across its calibration range (1.39–696 ng/mL for m³C).

Chromatographic Resolution
Head-to-head
Resolved from 2'-O-methylcytidine (ΔRT ~0.16 min)
Supports multi-analyte panel development
Multi-column LC-MS/MS, SRM
LC-MS/MS Method Nucleoside Analysis Chromatography

Watson-Crick Base Pairing Disruption by N3-Methylation

Biophysical studies on synthetic RNA oligonucleotides containing N3-methylcytidine (m³C) demonstrate that this modification significantly disrupts the stability of the canonical Watson-Crick C:G base pair [1]. Furthermore, m³C decreases base pairing discrimination between the correct C:G pair and mismatched C:A, C:U, and C:C pairs. This functional consequence is specific to the N3-methylated isomer and influences reverse transcription fidelity, leading to specific mutation signatures.

Base Pairing Effect
Class-level
Destabilizes C:G pair and reduces base-pairing specificity
Biophysical property context for m³C function
UV thermal denaturation of RNA duplexes
RNA Structure Biophysics Epitranscriptomics

Recommended Applications for 3-Methylcytidine Methosulfate


Quantitative Standard for LC-MS/MS Nucleoside Panels

Based on its demonstrated chromatographic resolution (RT: 3.63 min, distinct from 2'-O-methylcytidine at 3.79 min) and precise quantification in a validated multi-column LC-MS/MS method [1], 3-Methylcytidine methosulfate is an optimal analytical standard for developing and validating high-throughput, multiplexed assays. Its established calibration range (1.39–696 ng/mL) and method accuracy (<15% CV) provide a reliable benchmark for systems-level analysis of RNA modifications and metabolomics.

Internal Standard for Sensitive HPLC Assays

The compound's performance as an internal standard in a validated HPLC method for ribavirin [1] demonstrates its utility in bioanalytical assays. With a documented LLOQ of 0.4 µM and proven specificity (no interference from 34 common drugs), it is a strong candidate for use in method development for drug monitoring or biomarker quantification where low limits of detection and robust reproducibility are required.

Specificity Control for RNA Biosensor Development

The high specificity of m³C for its cognate deoxyribozyme, which accelerates RNA cleavage 10- to 30-fold compared to m⁴C or m⁵C [1], establishes 3-Methylcytidine methosulfate as a critical control compound. It is essential for the development and validation of any assay, biosensor, or mapping technique designed to specifically detect or quantify m³C sites in RNA, ensuring that signals are not falsely attributed to other methylated cytidine isomers.

Reference Compound for m³C Methyltransferase Studies

The identification of dedicated human methyltransferases (METTL2A/B and METTL6) that install the m³C modification at position 32 of specific tRNA substrates [1] highlights the compound's role as a key product standard. Researchers studying the activity, substrate specificity, and inhibition of these enzymes require authentic 3-Methylcytidine methosulfate to quantify product formation and validate enzymatic assays.

Application
Selection Property
Validation Focus
Quantitative nucleoside LC-MS/MS panels
Isomeric chromatographic resolution
Differentiation from 2'-O-methylcytidine
HPLC internal standard for bioanalysis
Method sensitivity and specificity
LLOQ and linearity benchmarks
m³C-specific biosensor development
Isomer-selective recognition
Signal specificity for m³C over other isomers
Methyltransferase activity studies
Authentic m³C product standard
Enzymatic product quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylcytidine methosulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.